molecular formula C7H16O2S2 B11715804 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

Cat. No.: B11715804
M. Wt: 196.3 g/mol
InChI Key: INYSWWGLFCGPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is an organic compound with the molecular formula C7H16O2S2. This compound is characterized by the presence of two ethan-1-ol groups attached to a propane-2,2-diylbis(sulfanediyl) core. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) typically involves the reaction of 1,3-dihalopropane (such as 1,3-dibromopropane) with thiourea to form a thiourea intermediate. This intermediate is then hydrolyzed to yield the desired compound. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or water .

Industrial Production Methods

In industrial settings, the production of 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halides, esters

Scientific Research Applications

2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanediyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the ethan-1-ol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) is unique due to the presence of ethan-1-ol groups, which provide additional sites for chemical modification and interaction. This makes it particularly versatile in synthetic applications and enhances its utility in various research and industrial contexts .

Properties

Molecular Formula

C7H16O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-[2-(2-hydroxyethylsulfanyl)propan-2-ylsulfanyl]ethanol

InChI

InChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3

InChI Key

INYSWWGLFCGPBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCCO)SCCO

Origin of Product

United States

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